molecular formula C29H36N4O5 B1676968 Nastorazepide CAS No. 209219-38-5

Nastorazepide

Numéro de catalogue B1676968
Numéro CAS: 209219-38-5
Poids moléculaire: 520.6 g/mol
Clé InChI: VIJCCFFEBCOOIE-JOCHJYFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nastorazepide, also known as Z-360, is a selective, orally available, 1,5-benzodiazepine-derivative gastrin/cholecystokinin 2 (CCK-2) receptor antagonist . It has potential antineoplastic activity and is currently under development as a therapeutic drug for pancreatic cancer, gastroesophageal reflux disease, and peptic ulcers .


Molecular Structure Analysis

Nastorazepide has a molecular weight of 520.62 and a molecular formula of C29H36N4O5 . The IUPAC name for Nastorazepide is ®-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)ureido)benzoic acid .


Physical And Chemical Properties Analysis

Nastorazepide is a solid substance . It has a molecular weight of 520.62 and a molecular formula of C29H36N4O5 . The IUPAC name for Nastorazepide is ®-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)ureido)benzoic acid .

Applications De Recherche Scientifique

Specific Scientific Field: Oncology, specifically in the study of human cancers .

Methods of Application or Experimental Procedures: In the study, a Nastorazepide-based ligand functionalized with a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator (IP-001) was synthesized and labelled with indium-111 . The in vitro uptake of [111In]In-IP-001 was assessed for up to 24 h on a high CCK-2R-expressing tumor cell line (A549) showing maximal accumulation after 4 h of incubation .

Results or Outcomes Obtained: Biodistribution and single photon emission tomography (SPECT)/CT imaging were evaluated on BALB/c nude mice bearing A549 xenograft tumors . Implanted tumors could be clearly visualized after only 4 h post injection (2.36 ± 0.26% ID/cc), although a high amount of radiotracer was also found in the liver, kidneys, and spleen .

Nastorazepide (also known as Z-360) is a selective 1,5-benzodiazepine-derivative CCK-2 receptor antagonist . This means it does not activate the signaling cascade when bound to the receptor, and its non-peptide-based structure should provide a higher resistance to enzymatic degradation .

Nastorazepide (also known as Z-360) is a selective 1,5-benzodiazepine-derivative CCK-2 receptor antagonist . This means it does not activate the signaling cascade when bound to the receptor, and its non-peptide-based structure should provide a higher resistance to enzymatic degradation .

Safety And Hazards

Nastorazepide is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended .

Propriétés

IUPAC Name

3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJCCFFEBCOOIE-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nastorazepide

CAS RN

209219-38-5
Record name Z-360 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209219385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NASTORAZEPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22TMY97SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
CC(C)(C)C(=O)CN1C(=O)C(NC(=O)Oc2ccccc2)CN(C2CCCCC2)c2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nastorazepide
Reactant of Route 2
Nastorazepide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Nastorazepide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nastorazepide
Reactant of Route 5
Nastorazepide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nastorazepide

Citations

For This Compound
18
Citations
D Novak, M Anderluh, PK Peitl - Drug Discovery Today, 2020 - Elsevier
… Nastorazepide was initially intended for the treatment of … nastorazepide were confirmed in mice with subcutaneous xenografts of human pancreatic cells. Therefore, nastorazepide was …
Number of citations: 7 www.sciencedirect.com
D Novak, T Tomašič, M Krošelj, U Javornik… - …, 2021 - Wiley Online Library
… CCK 2 R antagonist Z360/nastorazepide. As a proof of concept that CCK 2 R antagonistic activity can be retained by extending the Z360/nastorazepide structure using suitable linker, …
M Verona, S Rubagotti, S Croci, S Sarpaki, F Borgna… - Molecules, 2021 - mdpi.com
… In the present study, a nastorazepide derivative functionalized with a DOTA chelator was synthesized to provide a potential precursor for the diagnosis and systemic therapy of CCK-2R-…
Number of citations: 13 www.mdpi.com
F SPEZIANI - thesis.unipd.it
… The selected targeting agent is Nastorazepide (Z-360), a small molecule with high affinity for Cholecystokinin type 2 receptor (CCK2-R), overexpressed in several cancers. Hence, this …
Number of citations: 0 thesis.unipd.it
E von Guggenberg, P Kolenc, C Rottenburger… - Cancers, 2021 - mdpi.com
Simple Summary Peptide analogs, derived from the natural peptide hormone gastrin, are promising candidates for improving the visualization and treatment of tumors. Gastrin …
Number of citations: 11 www.mdpi.com
A Modi, P Pandey, A Uniyal, D Chouhan, S Agrawal… - Life Sciences, 2023 - Elsevier
… The analgesic effect of nastorazepide is discovered to be associated with ephrinB1 and the spinal EphB receptor crosstalk-induced NR2B phosphorylation. Moreover, IL-1 produced …
Number of citations: 1 www.sciencedirect.com
A Boschi, P Martini - Molecules, 2023 - mdpi.com
… In this study, a CCK-2R-targeting ligand based on the nastorazepide core was syn- thetized and functionalized with a DOTA chelator with the aim to provide a suitable platform for a …
Number of citations: 1 www.mdpi.com
A Kaloudi, P Kanellopoulos, T Radolf… - Molecular …, 2020 - ACS Publications
Radiolabeled gastrin analogues have been proposed for theranostics of cholecystokinin subtype 2 receptor (CCK 2 R)-positive cancer. Peptide radioligands based on other receptor …
Number of citations: 7 pubs.acs.org
BA Nock, P Kanellopoulos, L Joosten, R Mansi… - Pharmaceuticals, 2023 - mdpi.com
The clinical success of radiolabeled somatostatin analogs in the diagnosis and therapy—“theranostics”—of tumors expressing the somatostatin subtype 2 receptor (SST 2 R) has paved …
Number of citations: 8 www.mdpi.com
D Novak, M Anderluh, PK Peitl - researchgate.net
… between gemcitabine alone and in combination with nastorazepide in any of the analyses here, … of nastorazepide are believed to be the result of the inhibition of gastrin-induced protein …
Number of citations: 0 www.researchgate.net

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.